Ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate
Overview
Description
Ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromo and methoxy substituent on the phenyl ring, along with a hydroxyacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate typically involves the esterification of 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo substituent on the phenyl ring can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly employed.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-(3-methoxy-4-methoxyphenyl)-2-hydroxyacetate.
Oxidation: Products include 2-(3-bromo-4-methoxyphenyl)-2-oxoacetate.
Reduction: Products include 2-(3-bromo-4-methoxyphenyl)-2-hydroxyethanol.
Scientific Research Applications
Ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The bromo and methoxy groups on the phenyl ring can participate in various binding interactions, while the hydroxyacetate group can undergo enzymatic transformations. These interactions and transformations can modulate biological pathways and result in specific effects.
Comparison with Similar Compounds
Ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate can be compared with similar compounds such as:
Ethyl 2-(4-methoxyphenyl)-2-hydroxyacetate: Lacks the bromo substituent, resulting in different reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.
Ethyl 2-(3-bromo-4-hydroxyphenyl)-2-hydroxyacetate: Contains a hydroxy group instead of a methoxy group, leading to different hydrogen bonding interactions and reactivity.
Properties
IUPAC Name |
ethyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-3-16-11(14)10(13)7-4-5-9(15-2)8(12)6-7/h4-6,10,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSFPYSSNMCSOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)OC)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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